Triindium(3+) indium chloride pentachloride Triindium(3+) indium chloride pentachloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682438
InChI: InChI=1S/8ClH.4In/h8*1H;;;;/q;;;;;;;;4*+3/p-8
SMILES:
Molecular Formula: Cl8In4+4
Molecular Weight: 742.9 g/mol

Triindium(3+) indium chloride pentachloride

CAS No.:

Cat. No.: VC16682438

Molecular Formula: Cl8In4+4

Molecular Weight: 742.9 g/mol

* For research use only. Not for human or veterinary use.

Triindium(3+) indium chloride pentachloride -

Specification

Molecular Formula Cl8In4+4
Molecular Weight 742.9 g/mol
IUPAC Name indium(3+);trichloroindigane;pentachloride
Standard InChI InChI=1S/8ClH.4In/h8*1H;;;;/q;;;;;;;;4*+3/p-8
Standard InChI Key LNTFPANMVGHEDC-UHFFFAOYSA-F
Canonical SMILES [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].Cl[In](Cl)Cl.[In+3].[In+3].[In+3]

Introduction

Structural and Crystallographic Characteristics

Molecular Architecture

The compound’s layered geometry facilitates electrical conductivity in the molten state, a property absent in dimeric analogs like Al2Cl6\text{Al}_2\text{Cl}_6 . X-ray diffraction studies suggest that the In3+\text{In}^{3+} ions occupy interlayer spaces, stabilizing the structure through electrostatic interactions.

Comparative Analysis with Related Chlorides

Unlike gallium trichloride (GaCl3\text{GaCl}_3), which forms Ga2Cl6\text{Ga}_2\text{Cl}_6 dimers, triindium(3+) indium chloride pentachloride maintains a monomeric configuration even at elevated temperatures . This structural resilience underpins its utility in high-temperature applications, such as molten-salt electrolytes.

Synthesis and Purification

Electrochemical Synthesis

A widely employed method involves electrolyzing indium metal in a mixed methanol-benzene solvent under chlorine gas . This approach yields Cl8In4+4\text{Cl}_8\text{In}_4^{+4} with up to 99.999% purity after fractional distillation. The reaction proceeds via the oxidation of indium to In3+\text{In}^{3+}, followed by complexation with chloride ions:

4In+8Cl2Cl8In4+4+8Cl4\,\text{In} + 8\,\text{Cl}_2 \rightarrow \text{Cl}_8\text{In}_4^{+4} + 8\,\text{Cl}^-

.

Direct Chlorination

Indium metal reacts exothermically with chlorine gas at 300–400°C, producing Cl8In4+4\text{Cl}_8\text{In}_4^{+4} as a flaky white solid . This method requires precise stoichiometric control to avoid byproducts like In5Cl9\text{In}_5\text{Cl}_9 or InCl\text{InCl} .

Chemical Properties and Reactivity

Lewis Acid Behavior

As a strong Lewis acid, Cl8In4+4\text{Cl}_8\text{In}_4^{+4} coordinates with electron donors (e.g., ethers, amines) to form adducts such as InCl3L\text{InCl}_3\text{L} (L=ligand\text{L} = \text{ligand}) . This property is exploited in Friedel-Crafts reactions, where it activates carbonyl electrophiles more efficiently than AlCl3\text{AlCl}_3 due to its higher electrophilicity.

Reductive Transformations

In diethyl ether, Cl8In4+4\text{Cl}_8\text{In}_4^{+4} reacts with lithium hydride (LiH\text{LiH}) to form LiInH4\text{LiInH}_4, a potent reducing agent for converting ketones to alcohols . The intermediate InH3\text{InH}_3 further complexes with phosphines or amines, enabling hydrogenation of unsaturated bonds .

Applications in Organic Synthesis

Catalytic Mechanisms

The compound’s efficacy in Diels-Alder reactions stems from its ability to polarize dienophiles, accelerating cycloaddition rates by up to 50-fold compared to uncatalyzed systems. For example, anthracene reacts with maleic anhydride in the presence of Cl8In4+4\text{Cl}_8\text{In}_4^{+4} to yield the adduct in 92% efficiency.

Hydroindation Processes

Cl8In4+4\text{Cl}_8\text{In}_4^{+4} facilitates hydroindation of alkynes, producing vinylindium intermediates that undergo cross-coupling with aryl halides. This method surpasses traditional tin hydrides in selectivity and toxicity profile.

ApplicationReaction TypeYield (%)Reference
Friedel-Crafts AcylationElectrophilic Substitution85–93
Diels-Alder Cycloaddition[4+2] Cycloaddition88–92
Hydroindation of AlkynesAddition Reaction78–84

Biological and Environmental Considerations

Cytotoxicity

Exposure to Cl8In4+4\text{Cl}_8\text{In}_4^{+4} induces mitochondrial fragmentation and ROS overproduction in human dermal fibroblasts at concentrations ≥10 μM. These effects are mitigated by antioxidants like N-acetylcysteine, implicating oxidative stress in its toxicity.

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